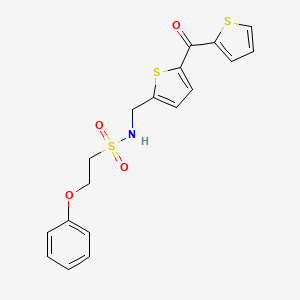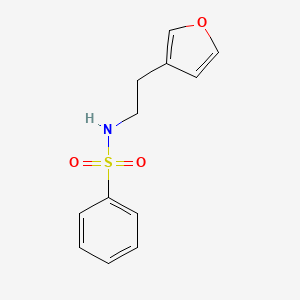
8-(ethylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(ethylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as Methylthioadenosine (MTA), is a naturally occurring purine nucleoside that is involved in various physiological and biochemical processes in living organisms. MTA is synthesized from S-adenosylmethionine (SAM) during the biosynthesis of polyamines and is a byproduct of the methionine salvage pathway.
Scientific Research Applications
FGFR Inhibition for Cancer Therapy
Abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway plays a crucial role in various types of tumors. Targeting FGFRs represents an attractive strategy for cancer therapy. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives, including our compound of interest, which exhibit potent activities against FGFR1, FGFR2, and FGFR3 . Among these derivatives, compound 4h stands out, with significant FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively). In vitro studies have demonstrated that 4h inhibits breast cancer cell proliferation, induces apoptosis, and suppresses migration and invasion . This research highlights the potential of 8-(ethylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione as a lead compound for developing FGFR-targeted therapies.
Kinase Inhibition
The compound’s structure suggests it may act as a kinase inhibitor. Kinases play essential roles in cellular signaling pathways, and inhibiting specific kinases can modulate various cellular processes. Further investigations into its kinase inhibitory activity could reveal novel therapeutic applications .
Structural Studies and Drug Design
Researchers can use X-ray crystallography and computational methods to study the compound’s molecular structure, electronic properties, and intermolecular energies. Such studies aid in drug design and optimization by providing insights into binding interactions and stability .
Metabolic Disorders
Compounds with purine-like structures can impact metabolic pathways. Research into whether 8-(ethylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione affects metabolic enzymes or pathways could reveal therapeutic opportunities.
properties
IUPAC Name |
8-ethylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-5-20-13-14-10-9(17(13)7-6-8(2)3)11(18)15-12(19)16(10)4/h8H,5-7H2,1-4H3,(H,15,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXOAGXJJDSBCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2382834.png)


![N-([2,3'-bipyridin]-4-ylmethyl)-2-chloro-4-fluorobenzamide](/img/structure/B2382837.png)


![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2382841.png)
![7-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2382842.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2382843.png)

![3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2382846.png)
![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-phenylazepane-1-carboxylate](/img/structure/B2382847.png)
